2,4,6-Triamino-3,5-dinitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triamino-3,5-dinitropyridine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2,6-diaminopyridine to form 2,6-diamino-3,5-dinitropyridine, followed by further nitration and amination reactions to introduce the additional nitro and amino groups . The reaction conditions often include the use of strong acids like nitric acid for nitration and reducing agents for amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triamino-3,5-dinitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding oxide, this compound-1-oxide.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen peroxide for oxidation, and various reducing agents for reduction reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxide form and reduced amino derivatives.
Scientific Research Applications
2,4,6-Triamino-3,5-dinitropyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4,6-Triamino-3,5-dinitropyridine involves its ability to undergo rapid exothermic reactions, releasing a significant amount of energy. The molecular targets and pathways involved include the interaction of the compound with other energetic materials, leading to the formation of high-energy intermediates and products . The compound’s structure allows for efficient energy transfer and release, making it suitable for applications in explosives and propellants .
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-3,5-dinitropyrazine-1-oxide: Known for its high energy density and stability, similar to 2,4,6-Triamino-3,5-dinitropyridine.
2,4,6-Triamino-1,3,5-trinitrobenzene: Another high-energy compound with similar applications in explosives and propellants.
2,6-Dipicrylamino-3,5-dinitropyridine: A well-known pyridine derivative with high energy density and heat resistance.
Uniqueness
This compound stands out due to its unique combination of high energy density, stability, and versatility in undergoing various chemical reactions.
Properties
IUPAC Name |
3,5-dinitropyridine-2,4,6-triamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O4/c6-1-2(10(12)13)4(7)9-5(8)3(1)11(14)15/h(H6,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTJVFSKYZRHRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1[N+](=O)[O-])N)N)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.